REACTION_CXSMILES
|
O1CCO[CH:2]1[CH2:6][CH2:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=O.[C:18]([NH:21][CH2:22][CH2:23][NH2:24])(=[O:20])[CH3:19]>C(O)(=O)C>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]2[N:24]([CH2:23][CH2:22][NH:21][C:18](=[O:20])[CH3:19])[CH:2]=[CH:6][CH:7]=2)=[CH:15][CH:14]=1
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Name
|
|
Quantity
|
38.8 g
|
Type
|
reactant
|
Smiles
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O1C(OCC1)CCC(=O)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCN
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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added under argon
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Type
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TEMPERATURE
|
Details
|
The reaction solution was heated
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Type
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TEMPERATURE
|
Details
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to reflux overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
the acetic acid was subsequently removed in a vacuum
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Type
|
WASH
|
Details
|
washed with a mixture of 200 ml of saturated sodium hydrogen carbonate solution and 400 ml of 2N sodium hydroxide solution
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Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted three times with 100 ml of methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue, 49.6 g of brown oil, was chromatographed on 500 g of silica gel with ethyl acetate as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1N(C=CC1)CCNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.8 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |